ethyl 5-amino-6-cyano-7-(2,5-dimethylthiophen-3-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate
Overview
Description
Ethyl 5-amino-6-cyano-7-(2,5-dimethyl-3-thienyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings This particular compound features a thieno[3,2-b]pyran core, which is a fused ring system containing both sulfur and oxygen atoms
Preparation Methods
The synthesis of ethyl 5-amino-6-cyano-7-(2,5-dimethylthiophen-3-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to form the thieno[3,2-b]pyran core . The introduction of the amino, cyano, and carboxylate groups can be achieved through subsequent functional group transformations, such as nucleophilic substitution and cyclization reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
Ethyl 5-amino-6-cyano-7-(2,5-dimethyl-3-thienyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate can undergo various chemical reactions due to the presence of multiple reactive functional groups. Some of the common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, leading to the formation of substituted derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity and potential biological activity.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds and complex organic molecules.
Biology: Its potential biological activity, including antimicrobial and anticancer properties, has been explored in various studies.
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 5-amino-6-cyano-7-(2,5-dimethylthiophen-3-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cell proliferation, making it a potential anticancer agent. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its broad spectrum of activity.
Comparison with Similar Compounds
Ethyl 5-amino-6-cyano-7-(2,5-dimethyl-3-thienyl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate can be compared to other similar compounds, such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound shares a similar pyran core but differs in the substituents attached to the ring.
Indole derivatives: These compounds also feature heterocyclic ring systems and have been studied for their diverse biological activities.
Thiophene derivatives: Similar to the thieno[3,2-b]pyran core, thiophene derivatives are known for their applications in organic electronics and materials science.
The uniqueness of ethyl 5-amino-6-cyano-7-(2,5-dimethylthiophen-3-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate lies in its combination of functional groups and ring structure, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-amino-6-cyano-7-(2,5-dimethylthiophen-3-yl)-2-methyl-7H-thieno[3,2-b]pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-5-22-18(21)13-10(4)25-16-14(11-6-8(2)24-9(11)3)12(7-19)17(20)23-15(13)16/h6,14H,5,20H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLFKNAUQVTCTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1OC(=C(C2C3=C(SC(=C3)C)C)C#N)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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